11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
The compound 11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic molecule featuring a fused 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene core. Key structural attributes include:
- Substituents: A 2-methylbutan-2-yl group at position 11, a propyl group at position 4, and a sulfanyl (-SH) moiety at position 4.
While direct pharmacological or synthetic data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., ) suggest applications in medicinal chemistry, particularly in targeting enzyme active sites or protein-ligand interactions .
Properties
IUPAC Name |
7-(2-methylbutan-2-yl)-3-propyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS2/c1-5-9-20-16(21)14-12-8-7-11(18(3,4)6-2)10-13(12)23-15(14)19-17(20)22/h11H,5-10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBVCJOSIQIGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=S)SC3=C2CCC(C3)C(C)(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, typically starting with the formation of the core tricyclic structure. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tricyclic structure or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the tricyclic framework.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the tricyclic framework .
Scientific Research Applications
11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of sulfur and nitrogen atoms within the tricyclic framework may contribute to its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Key Observations :
- Substituent bulkiness (e.g., 2-methylbutan-2-yl vs. methylpropyl) influences steric hindrance and bioavailability .
- Aromatic substituents (e.g., dichlorophenyl in ) enhance lipophilicity but may reduce solubility .
Molecular Similarity Metrics
- Shape Similarity (ST) : Compounds with ST ≥ 0.8 are considered structurally analogous.
- Feature Similarity (CT): CT ≥ 0.5 indicates shared pharmacophoric features (e.g., hydrogen-bond donors/acceptors).
For example, the compound in likely shares high shape similarity (ST > 0.8) with the target due to identical cores, but lower CT scores due to differing substituents .
Pharmacological Implications
Notes
Discontinuation of Analogs: notes discontinuation of a related compound (CAS 721908-18-5), possibly due to synthetic challenges or stability issues .
Structural Refinement : SHELX remains a gold standard for small-molecule crystallography, though newer tools may offer enhanced precision .
Biological Activity
The compound 11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one (CAS No. 736162-70-2) belongs to a class of sulfur-containing heterocycles known for their diverse biological activities. This article reviews its biological activity based on various studies and data sources.
- Molecular Formula : C₁₈H₂₆N₂OS₂
- Molecular Weight : 350.54 g/mol
- Structure : The compound features a complex bicyclic structure with multiple functional groups that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are some highlighted activities relevant to the compound :
Antimicrobial Activity
Studies have shown that sulfur-containing compounds can possess significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of thiazole and thiazine exhibited strong antibacterial activity against various strains of bacteria, suggesting potential for the compound's derivatives in developing new antibiotics .
Anticancer Potential
The anticancer activity of similar compounds has been explored extensively:
- Research on related diazatricyclo compounds indicated that they could inhibit tumor growth in xenograft models by targeting specific signaling pathways such as PI3K/AKT/mTOR . The unique structural features of the compound may enhance its efficacy against cancer cells.
Anti-inflammatory Effects
Compounds with thioether and thioamide functionalities have been reported to exhibit anti-inflammatory effects:
- A case study involving similar sulfur-containing compounds showed a reduction in inflammatory markers in animal models . This suggests that the compound may also have potential as an anti-inflammatory agent.
Case Studies
-
Study on Anticancer Effects :
- A recent study focused on a series of sulfur-containing heterocycles and their effects on cancer cell lines. The results indicated that certain modifications to the structure led to enhanced cytotoxicity against breast cancer cells . This supports the hypothesis that the compound may have similar effects.
- Antimicrobial Testing :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂OS₂ |
| Molecular Weight | 350.54 g/mol |
| CAS Number | 736162-70-2 |
| Antimicrobial Activity | Positive (various strains) |
| Anticancer Activity | Positive (xenograft model) |
| Anti-inflammatory Activity | Positive (animal model) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
